8-chloro-1-methylisoquinoline
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Overview
Description
8-Chloro-1-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 1st position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of microwave irradiation to promote the reaction between aniline derivatives and acetaldehyde in the presence of hydrochloric acid, resulting in high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives with potential biological activities.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-Chloro-1-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-1-methylisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to the desired therapeutic effects . The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Quinoline: Quinoline is a structural analog with a nitrogen atom at the 1st position of the benzene ring.
Isoquinoline: Isoquinoline itself is a parent compound with similar chemical properties but lacks the chlorine and methyl substituents.
Uniqueness: 8-Chloro-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine and methyl groups influence its interactions with biological targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
2728552-17-6 |
---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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